Product packaging for 3-Ethyl-2-fluoropyridine(Cat. No.:CAS No. 1020718-14-2)

3-Ethyl-2-fluoropyridine

Cat. No.: B13404241
CAS No.: 1020718-14-2
M. Wt: 125.14 g/mol
InChI Key: AOYASSWZUCLTNW-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) and Fluoropyridine Systems in Contemporary Organic Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is a cornerstone of modern organic chemistry. wikipedia.org Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, the pyridine ring is a fundamental component in a vast array of important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The nitrogen atom imparts a basic character to the molecule and influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org

The introduction of fluorine into the pyridine ring gives rise to fluoropyridines, a class of compounds that has garnered substantial interest. Fluoropyridines often serve as crucial intermediates in the synthesis of bioactive molecules. researchgate.net The methods for synthesizing fluoropyridines are varied and include diazotization of aminopyridines in hydrogen fluoride (B91410) solutions and the fluorination of pyridine N-oxides. researchgate.netacs.org The presence of the highly electronegative fluorine atom significantly alters the electronic properties of the pyridine ring, which in turn affects the reactivity and biological activity of the resulting molecules. rsc.org

Strategic Importance of Fluorine Substitution in Pyridine Ring Systems for Molecular Design

The substitution of hydrogen with fluorine in a pyridine ring is a powerful strategy in molecular design, primarily due to fluorine's unique properties. tandfonline.com Fluorine is the most electronegative element, and its presence can profoundly influence the electronic structure, ionization behavior, and vibrational dynamics of the pyridine system. rsc.org This allows for the precise tuning of molecular properties. rsc.org

Key effects of fluorine substitution include:

Modulation of Basicity: The strong electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen. This can be critical in medicinal chemistry to avoid unwanted interactions or improve pharmacokinetic profiles.

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. tandfonline.com This can lead to drugs with longer half-lives.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. tandfonline.com

Altered Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with biological targets, such as proteins, potentially increasing the binding affinity and efficacy of a drug. tandfonline.com

Structural Modifications: Fluorination can cause subtle but significant changes in the geometry of the pyridine ring, such as enlarging the ring angle at the point of fluorination and shortening adjacent ring bonds. deepdyve.com

These effects are highly dependent on the position of the fluorine atom on the pyridine ring. rsc.orgrsc.org For instance, a fluorine atom at the 2-position (ortho to the nitrogen) has been shown to interact effectively with the π-system. nih.gov

Rationale for Dedicated Academic Research on 3-Ethyl-2-fluoropyridine and its Related Derivatives

The specific scaffold of this compound has become a subject of dedicated research due to its potential as a versatile building block in the synthesis of more complex molecules. The combination of the 2-fluoro and 3-ethyl substituents offers a unique set of steric and electronic properties that can be exploited in synthetic chemistry.

Research into this compound and its derivatives is driven by several factors:

Synthetic Utility: This compound serves as a key intermediate for creating more elaborate molecular structures. The fluorine atom at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

Pharmaceutical Applications: Substituted pyridines are central to drug discovery. vulcanchem.com The this compound motif is likely being explored for its potential to be incorporated into novel therapeutic agents. The specific substitution pattern may confer desirable pharmacological properties.

Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry relies on the development of novel, effective, and safe compounds. Fluorinated pyridines have been shown to have applications in this sector. fluoromart.com

The synthesis of derivatives, such as 5-Amino-3-ethyl-2-fluoropyridine and 6-Cyclopropyl-3-ethyl-2-fluoropyridine, highlights the ongoing efforts to explore the chemical space around this core structure. nih.govevitachem.com Spectroscopic data, including NMR, is crucial for characterizing these new compounds and understanding their structural properties. evitachem.com

Below is a data table summarizing some key properties of this compound and a related derivative.

PropertyThis compound6-Cyclopropyl-3-ethyl-2-fluoropyridine
Molecular Formula C₇H₈FNC₁₀H₁₂FN
Molecular Weight 125.14 g/mol 165.21 g/mol
CAS Number 1020718-14-2174053558

Data sourced from multiple chemical suppliers and databases. nih.govbldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FN B13404241 3-Ethyl-2-fluoropyridine CAS No. 1020718-14-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1020718-14-2

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

IUPAC Name

3-ethyl-2-fluoropyridine

InChI

InChI=1S/C7H8FN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3

InChI Key

AOYASSWZUCLTNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC=C1)F

Origin of Product

United States

Reactivity and Mechanistic Studies of 3 Ethyl 2 Fluoropyridine and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). The presence of a highly electronegative fluorine atom at the 2-position further deactivates the ring, making EAS reactions on 3-ethyl-2-fluoropyridine particularly challenging. The electron-withdrawing effects of both the nitrogen and the fluorine atom significantly reduce the electron density of the aromatic system, requiring harsh reaction conditions for electrophilic attack to proceed. cymitquimica.com

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Fluoro Substituent

Nucleophilic aromatic substitution (SNAr) is a principal and highly efficient reaction pathway for 2-halopyridines. nih.govacs.org The fluorine atom at the C-2 position of this compound is an excellent leaving group in these reactions, primarily due to its high electronegativity which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. thieme-connect.com The rate of nucleophilic displacement for 2-fluoropyridines is significantly faster than for their chloro-, bromo-, or iodo-analogs. acs.orgnih.govwuxibiology.com For instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine. researchgate.net

This high reactivity allows for the substitution of the fluoride (B91410) with a wide array of nucleophiles under relatively mild conditions, a feature that is highly valuable in the synthesis of complex molecules and for late-stage functionalization. acs.orgacs.org The reaction is compatible with various functional groups and can be performed with nucleophiles derived from alcohols, phenols, amines, thiols, and carbon sources. acs.org The presence of additional electron-withdrawing groups on the pyridine ring can further enhance the rate of substitution. researchgate.net

Research has focused on developing milder SNAr conditions to improve functional group tolerance, allowing for substitutions to occur in the presence of other electrophilic sites. acs.org

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine Derivatives
SubstrateNucleophileConditionsProductYieldReference
2-FluoropyridineSodium EthoxideEthanol, 25°C2-EthoxypyridineHigh wuxibiology.comresearchgate.net
2-FluoropyridineMorpholineK₂CO₃, DMSO, 80°C2-(Morpholino)pyridine99% acs.org
2-FluoropyridineIndoleNaH, DMF, 25°C2-(Indol-1-yl)pyridine99% acs.org
Methyl 5-bromo-2-fluoropicolinateButanolNaH, DMF, 25°CMethyl 5-bromo-2-butoxypicolinate99% acs.org
2-FluoropyridinePotassium Cyanide18-crown-6, Acetonitrile, 80°C2-Cyanopyridine~80% acs.org

Metal-Mediated Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium- and other metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, and 2-halopyridines are common substrates in these transformations. nih.gov

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide or triflate, catalyzed by a palladium complex. nih.gov While aryl bromides and iodides are more traditional coupling partners, the use of activated aryl fluorides has gained traction. 2-Fluoropyridines, including derivatives like this compound, can serve as electrophilic partners in Suzuki-Miyaura reactions. The success of these couplings often relies on the selection of appropriate ligands and reaction conditions to facilitate the challenging oxidative addition of the palladium catalyst to the strong C-F bond. Both palladium and earth-abundant nickel catalysts have been shown to be effective for the coupling of Lewis-basic substrates like 2-fluoropyridines. rsc.orgnih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Halopyridines
ElectrophileNucleophileCatalyst/LigandBaseConditionsYieldReference
2-Bromo-6-fluoropyridinep-TolyltrifluoroboratePd/CK₂CO₃Ethanol/Water, 80°CGood rhhz.net
3-ChloropyridineArylboronic Ester(PPh₂Me)₂NiCl₂K₃PO₄Dioxane, 90°C91% rsc.org
2-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Phosphite LigandKFDioxaneGood-Excellent nih.gov
Quinoline Halide3-Chlorophenylboronic acidPdCl₂(dppf)·CH₂Cl₂K₂CO₃-High nih.gov

Sonogashira Coupling with Alkyne Nucleophiles

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a reliable method for synthesizing alkynyl-substituted aromatic compounds. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. soton.ac.uk Halogenated fluoropyridines are effective substrates for Sonogashira coupling, allowing for the introduction of alkyne functionalities. The reaction tolerates a wide range of functional groups on the alkyne partner, including free alcohols and amines. soton.ac.uk This methodology provides straightforward access to alkynylfluoropyridine libraries, which are valuable in medicinal chemistry. soton.ac.uk

Table 3: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine
Alkyne PartnerCatalystCo-catalystBase/SolventConditionsYieldReference
1-Ethynyl-4-ethylbenzenePd(PPh₃)₄CuIEt₃N / THFRoom Temp, 16h- soton.ac.uk
PhenylacetylenePd(PPh₃)₄CuIEt₃N / THFRoom Temp, 16h93% soton.ac.uk
Propargyl alcoholPd(PPh₃)₄CuIEt₃N / THFRoom Temp, 16h90% soton.ac.uk

Negishi Coupling and Related Zincation/Metalation Strategies

Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. A particularly powerful strategy for functionalizing fluoropyridines involves a one-pot, multi-step sequence that begins with a directed ortho-lithiation, followed by transmetalation to an organozinc species (zincation), and subsequent Negishi cross-coupling. nih.govljmu.ac.ukacs.org This approach allows for the regioselective introduction of aryl groups at the position adjacent to the fluorine atom. nih.govchemrxiv.org

The initial step involves deprotonation of the fluoropyridine at the C-3 position using a strong base like lithium diisopropylamide (LDA). chemrxiv.orgchemrxiv.org The resulting organolithium is then treated with a zinc salt, such as ZnCl₂, to form a more stable and less reactive organozinc reagent. This arylzinc species can then participate in a Pd-catalyzed Negishi cross-coupling with an aryl halide to form a new C-C bond. acs.org This telescoped procedure provides efficient access to a variety of functionalized 2-fluorobiaryl products. ljmu.ac.uk

Directed Metalation Reactions at Proximal and Distal Positions

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent or a lithium amide. researchgate.net For 2-fluoropyridines, the fluorine atom can act as a directing group, facilitating lithiation at the C-3 position. researchgate.netnih.gov

In the case of this compound, the C-3 position (proximal) is already substituted. Therefore, metalation must occur at other available sites. The directing effects of the substituents would guide the deprotonation. The pyridine nitrogen generally directs metalation to the C-2 and C-6 positions. Since C-2 is substituted, the C-6 position (distal) becomes a likely site for deprotonation, especially with bases known to coordinate to the nitrogen. thieme-connect.com Mechanistic studies on 2-fluoropyridine itself confirm that lithiation with LDA occurs at the C-3 position. nih.gov However, for a 3-substituted analog, deprotonation at the C-6 position is a plausible alternative pathway. The resulting organolithium species can be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce new functional groups with high regioselectivity. researchgate.net

Table 4: Potential Directed Metalation Sites and Subsequent Functionalization
SubstrateBasePredicted Site of MetalationElectrophile (E+)ProductReference
2-FluoropyridineLDAC-3 (Proximal)I₂2-Fluoro-3-iodopyridine researchgate.netnih.gov
3-Fluoropyridine (B146971)LDA / TMEDAC-4 (Distal)CO₂ then H⁺3-Fluoropyridine-4-carboxylic acid thieme-connect.com
This compoundLDA or similarC-6 (Distal)(CH₃)₃SiCl3-Ethyl-2-fluoro-6-(trimethylsilyl)pyridine researchgate.net

Radical Reactions and Photochemical Transformations

The study of radical and photochemical reactions of this compound is essential for understanding its stability and potential for specialized C-H functionalization. While direct studies on this specific molecule are not extensively documented, the reactivity can be inferred from related 2-halopyridines and alkylpyridines.

Photochemical degradation of 2-halogenated pyridines (2-HalPYs) upon UV irradiation at 254 nm is known to proceed via pseudo-first-order kinetics. core.ac.uk The primary photochemical step is the cleavage of the carbon-halogen bond. For 2-fluoropyridine (2-FPY), photolysis leads to rapid dehalogenation. core.ac.uk A major intermediate in this process is the corresponding Dewar pyridinone, formed via photoisomerization. core.ac.uk Unlike other 2-halopyridines, 2-FPY only marginally forms 2-hydroxypyridine (B17775) as an intermediate, with the Dewar isomer being the predominant product. core.ac.uk It is anticipated that this compound would follow a similar pathway, leading to dehalogenation and rearrangement products under UV irradiation.

Radical reactions offer a powerful tool for C-H functionalization. The ethyl group at the 3-position possesses benzylic-type C-H bonds that could be susceptible to radical abstraction. For instance, methods for the direct heterobenzylic fluorination of alkyl heterocycles using reagents like N-fluorobenzenesulfonimide (NFSI) proceed via radical mechanisms or polar pathways involving transient N-sulfonylation. rsc.org Furthermore, visible light-activated photoredox catalysis has emerged as a mild and efficient method for generating carbon-centered radicals, which can then undergo coupling reactions. cdnsciencepub.com Such strategies could potentially be applied to the ethyl group of this compound or to forge new bonds at the unsubstituted ring positions.

Functional Group Transformations and Derivatization Strategies

The strategic modification of this compound is key to its application as a building block in the synthesis of more complex molecules. The molecule offers three distinct regions for chemical manipulation: the ethyl side chain, the reactive fluoro substituent, and the vacant positions on the pyridine ring.

The ethyl group provides a handle for introducing further chemical diversity. The C-H bonds at the benzylic position (the CH2 group attached to the pyridine ring) are the most likely sites for initial transformation.

Recent advances have enabled the selective chlorination of heterobenzylic C-H bonds in 2- and 4-alkyl-substituted pyridines. nih.govwisc.edu These reactions often proceed through a polar mechanism rather than a radical pathway. The process involves in-situ activation of the pyridine nitrogen, which increases the acidity of the benzylic protons and facilitates the formation of an alkylidene dihydropyridine (B1217469) intermediate. nih.govwisc.edu However, studies have shown that alkyl groups at the 3-position, such as in 3-ethylpyridine (B110496), are typically unreactive under these specific polar chlorination conditions. nih.gov This is attributed to the less stable nature of the corresponding alkylidene dihydropyridine isomers derived from 3-substituted pyridines compared to those from 2- or 4-substituted analogs. nih.gov

Despite the challenge in polar activation, other methods could be employed. Direct benzylic oxidation using strong oxidizing agents could convert the ethyl group into an acetyl or carboxyl group, although this may suffer from a lack of selectivity and harsh conditions. Alternatively, radical-based approaches, such as photocatalytic C-H functionalization, might provide a viable route. cdnsciencepub.com Additionally, biological transformations have been observed; the bacterium Gordonia nitida is capable of degrading 3-ethylpyridine, indicating that enzymatic oxidation of the alkyl group is feasible. asm.org

Direct fluorination at the benzylic position has also been demonstrated for 4-ethylpyridine (B106801) using N-fluorobenzenesulfonimide (NFSI), which can lead to both mono- and difluorination of the ethyl group. rsc.org The applicability of this method to the 3-ethyl isomer would depend on the precise mechanism and reaction conditions.

The fluorine atom at the C2 position is the most reactive site on the this compound scaffold for nucleophilic attack. The high electronegativity of the fluorine atom, combined with its position ortho to the ring nitrogen, strongly activates the C2 position for nucleophilic aromatic substitution (SNAr).

Competition experiments have demonstrated that 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context. nih.govresearchgate.net This enhanced reactivity allows SNAr reactions to be performed under significantly milder conditions than those required for other halopyridines, enabling compatibility with a wide range of sensitive functional groups. nih.govacs.org

A broad array of nucleophiles can be used to displace the fluoride, providing access to a diverse set of 2-substituted pyridine derivatives. These transformations are generally high-yielding and selective.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine Derivatives

Nucleophile Type Nucleophile Example Product Type Reference
Oxygen Alcohols (e.g., Butanol) 2-Alkoxypyridines nih.gov
Phenols 2-Aryloxypyridines wisc.edu
Nitrogen Amines (e.g., Morpholine) 2-Aminopyridines nih.govresearchgate.net
N-Heterocycles (e.g., Indole) 2-(Hetaryl)pyridines nih.gov
Sulfur Thiols 2-(Alkylthio)pyridines wisc.edu

| Carbon | Cyanide | 2-Cyanopyridines | wisc.edu |

This reactivity makes the 2-fluoro group an excellent synthetic handle for late-stage functionalization, where a complex molecular scaffold containing the 2-fluoropyridine moiety can be derivatized in the final steps of a synthesis. nih.govacs.org

The remaining C-H bonds at positions C4, C5, and C6 of the pyridine ring can be functionalized, typically through metalation followed by reaction with an electrophile. Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H activation. clockss.orgbaranlab.org In this process, a substituent directs a strong base (usually an organolithium reagent) to deprotonate a neighboring C-H bond.

For this compound, the directing effects of both the fluoro and ethyl substituents must be considered.

Fluoro Group: The fluorine at C2 is a known, albeit relatively weak, ortho-directing group, which would favor metalation at the already substituted C3 position. clockss.org

Ethyl Group: An alkyl group is generally a very weak directing group. However, studies on the reaction of 3-alkylpyridines (like 3-picoline and 3-ethylpyridine) with organolithium reagents show that nucleophilic attack is activated at the C2 position and deactivated at the C6 position. cdnsciencepub.comcdnsciencepub.com This electronic effect deactivates the C6 proton, making it less likely to be abstracted.

Considering these factors, the most acidic protons are likely at C4 and C5, with C6 being sterically accessible but electronically deactivated. The precise site of metalation can be influenced by the choice of base and reaction conditions. znaturforsch.comacs.org For example, the use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can prevent nucleophilic addition to the pyridine ring and promote selective deprotonation. clockss.org

Once the lithiated intermediate is formed, it can be trapped with a wide variety of electrophiles to introduce new functional groups.

Table 2: Potential Electrophilic Quenching of Metalated this compound

Electrophile Reagent Example Introduced Functional Group
Halogens Iodine (I₂) Iodo
Carbonyls Dimethylformamide (DMF) Aldehyde (-CHO)
Carbon Dioxide (CO₂) Carboxylic Acid (-COOH)
Alkyls Alkyl Halides (e.g., CH₃I) Alkyl (e.g., -CH₃)

| Silyls | Trimethylsilyl chloride (TMSCl) | Silyl (B83357) (-SiMe₃) |

By carefully choosing the metalation conditions and the subsequent electrophile, it is possible to achieve regioselective functionalization at the C4, C5, or C6 positions, further expanding the synthetic utility of this compound.

Spectroscopic and Structural Elucidation Techniques for 3 Ethyl 2 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, different types of NMR experiments can provide a comprehensive picture of the molecular framework of 3-Ethyl-2-fluoropyridine.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the aromatic protons on the pyridine (B92270) ring.

The ethyl group will exhibit a characteristic A3X2 spin system, resulting in a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons. The aromatic region of the spectrum is predicted to display three distinct signals corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine substituent, as well as the electron-donating nature of the ethyl group. The coupling between adjacent protons will result in specific splitting patterns that help in their assignment. For instance, the proton at position 6 is expected to be a doublet of doublets due to coupling with the protons at positions 4 and 5.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.6 - 7.8tJ(H4-H5) ≈ 7.5
H-57.1 - 7.3dddJ(H5-H4) ≈ 7.5, J(H5-H6) ≈ 5.0, J(H5-F) ≈ 2.0
H-68.1 - 8.3dJ(H6-H5) ≈ 5.0
-CH₂-2.7 - 2.9qJ(CH₂-CH₃) ≈ 7.6
-CH₃1.2 - 1.4tJ(CH₃-CH₂) ≈ 7.6

Note: Predicted values are based on the analysis of similar substituted pyridine compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.

The spectrum is expected to show five signals in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other ring carbons will also show smaller long-range couplings to the fluorine atom. The two carbons of the ethyl group will appear in the aliphatic region of the spectrum. The chemical shifts for the pyridine ring carbons are generally found between 120 and 165 ppm. For instance, in pyridine itself, the chemical shifts are approximately 150 ppm for C2/C6, 124 ppm for C3/C5, and 136 ppm for C4 testbook.com. Substituent effects from the ethyl and fluoro groups will cause shifts from these values.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (J, Hz)
C-2160 - 165¹JCF ≈ 230-250
C-3125 - 130²JCF ≈ 20-25
C-4138 - 142³JCF ≈ 3-5
C-5120 - 124⁴JCF ≈ 1-3
C-6147 - 151³JCF ≈ 10-15
-CH₂-22 - 26
-CH₃13 - 16

Note: Predicted values are based on established substituent effects in pyridine systems. acs.orgacs.orgmdpi.com

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, ¹⁹F NMR spectra are typically simple and informative. The chemical shift of the fluorine atom in this compound is expected to be in the characteristic range for fluoropyridines. The signal will be split by coupling to the adjacent aromatic protons, primarily H-3 (if it were present) and to a lesser extent H-4. In this molecule, the coupling will be observed with H-4 and H-5. The position of the fluorine signal is sensitive to the electronic environment, which is influenced by the pyridine nitrogen and the ethyl group.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the connectivity within the ethyl group (between the -CH₂- and -CH₃ protons) and among the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the ¹³C signals for C-4, C-5, C-6, and the carbons of the ethyl group based on their corresponding proton signals.

These 2D NMR techniques, when used in combination, provide a detailed and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy measures the vibrational energies of molecules and provides information about the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring, the C-F bond, and the ethyl group.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the ethyl group are expected in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds, as well as bending vibrations for the aliphatic C-H bonds, will be present in the fingerprint region (below 1500 cm⁻¹).

The precise positions of these bands can provide further structural confirmation.

Predicted FT-IR Absorption Bands for this compound:

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=C and C=N Ring Stretch1400 - 1600Medium to Strong
C-F Stretch1200 - 1300Strong
Aromatic C-H Out-of-Plane Bend700 - 900Strong

Note: Predicted values are based on characteristic infrared group frequencies.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful technique for investigating the vibrational modes of molecules. For this compound, the FT-Raman spectrum would be expected to show characteristic bands corresponding to the vibrations of the pyridine ring, the ethyl group, and the carbon-fluorine bond.

Detailed research on related molecules such as 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) provides a basis for assigning the vibrational frequencies of this compound. researchgate.netnih.gov The C-F bond stretching frequencies in fluoropyridines are similar to that in fluorobenzene, indicating the influence of the ring's π bonding. researchgate.netnih.gov The introduction of an ethyl group at the 3-position would introduce additional vibrational modes, primarily associated with C-H stretching, bending, and rocking motions of the methyl (CH₃) and methylene (CH₂) groups.

Table 1: Predicted Prominent FT-Raman Shifts for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Comments
Pyridine Ring Stretching 1600 - 1400 Multiple bands characteristic of the aromatic ring.
C-F Stretch 1250 - 1150 Strong band, position influenced by ring electronics. researchgate.net
Ethyl Group C-H Stretch 3000 - 2850 Asymmetric and symmetric stretching of CH₂ and CH₃.
Ethyl Group CH₂/CH₃ Bending 1470 - 1440 Scissoring and bending vibrations.

Note: The data in this table is predictive, based on analysis of 2-fluoropyridine, 3-fluoropyridine, and typical ethyl group vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for understanding its fragmentation pathways under ionization. The molecular formula for this compound is C₇H₈FN, giving it a molecular weight of approximately 125.14 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 125. The fragmentation pattern can be predicted based on the structure and known fragmentation of related compounds like 3-ethylpyridine (B110496). nih.gov A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the ethyl group, a process known as benzylic cleavage, which is favorable due to the stability of the resulting cation. This would produce a prominent peak at m/z 110 (M-15). Further fragmentation could involve the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement or loss of HCN from the pyridine ring, a characteristic fragmentation for pyridine derivatives. libretexts.orgresearchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Ion Structure Fragmentation Pathway
125 [C₇H₈FN]⁺ Molecular Ion (M⁺)
110 [C₆H₅FN]⁺ Loss of •CH₃ from the ethyl group (M-15)
98 [C₅H₃FN]⁺ Loss of HCN from the m/z 125 ion (M-27)

Note: This fragmentation pattern is predictive and based on common fragmentation pathways for substituted pyridines. chemguide.co.uklibretexts.org

X-ray Diffraction (XRD) for Solid-State Structure Determination (for relevant derivatives)

For instance, studies on substituted ethyl pyridinecarboxylates reveal how these molecules arrange in the solid state. researchgate.net In a crystal structure of a relevant derivative, one would expect to determine precise bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as C-H···N or C-H···F hydrogen bonds and π-π stacking between pyridine rings, would likely play a significant role in the crystal packing. The planarity of the pyridine ring and the conformation of the ethyl group relative to the ring would be key structural features elucidated by XRD. nih.gov

Rotational Spectroscopy (Microwave Spectroscopy) for Gas-Phase Molecular Structure and Conformation

Rotational spectroscopy, specifically microwave spectroscopy, provides exceptionally precise data on the geometry of molecules in the gas phase. wikipedia.org By measuring the transition frequencies between quantized rotational states, the principal moments of inertia (Iₐ, Iₙ, Iₐ) can be determined. uconn.edu These moments are directly related to the mass distribution within the molecule and thus its structure.

Studies on 2-fluoropyridine and 3-fluoropyridine using Fourier transform microwave (FTMW) spectroscopy have yielded highly accurate geometric parameters, including bond distances and angles of the pyridine ring. nih.govresearchgate.net Similar analysis for this compound would determine the precise orientation of the ethyl group relative to the fluorinated pyridine ring. It would also reveal subtle structural changes induced by the substituents, such as distortions in the pyridine ring from its ideal hexagonal geometry. nih.govnih.gov Analysis of the hyperfine structure caused by the ¹⁴N nucleus can provide additional information about the electronic environment around the nitrogen atom. nih.gov

Table 3: Rotational Constants and Structural Data from Related Fluoropyridines

Molecule Rotational Constants (MHz) Key Structural Finding
2-Fluoropyridine A = 5863.6, B = 2710.2, C = 1855.4 Pronounced deviation from pyridine geometry due to ortho-fluorine substituent. nih.gov
3-Fluoropyridine A = 5741.0, B = 2816.1, C = 1889.5 Smaller effect on ring geometry compared to 2-fluoropyridine.

Source: Data from studies on fluoropyridine and its van der Waals complexes. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Core-Level Binding Energies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition and chemical states of a substance by measuring the binding energies of its core-level electrons. wikipedia.org For this compound, XPS would provide distinct signals for the C 1s, N 1s, and F 1s core levels.

High-resolution XPS studies on 2-fluoropyridine have shown that the fluorine atom induces significant chemical shifts in the C 1s binding energies of adjacent carbon atoms. aip.org The carbon atom directly bonded to the highly electronegative fluorine atom (C2) would exhibit the highest C 1s binding energy. The ethyl group would have C 1s signals at a lower binding energy, characteristic of aliphatic carbons. The N 1s binding energy would provide insight into the electron density at the nitrogen atom, which is influenced by both the electron-withdrawing fluorine and the electron-donating ethyl group.

Table 4: Predicted Core-Level Binding Energies for this compound

Core Level Predicted Binding Energy (eV) Comments
F 1s ~687 - 689 Typical range for organofluorine compounds.
N 1s ~399 - 401 Position reflects the net electronic effect of substituents on the ring.
C 1s (C-F) ~291 - 293 Highest binding energy C 1s peak due to electronegative F. aip.org
C 1s (C-N, C-C ring) ~286 - 288 Carbons within the aromatic ring.

Note: Binding energies are estimates based on data for fluoropyridines and general chemical shifts. aip.orgntu.edu.tw

Computational and Theoretical Investigations of 3 Ethyl 2 Fluoropyridine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of chemical compounds. For a molecule like 3-Ethyl-2-fluoropyridine, such studies would be invaluable in characterizing its behavior at a molecular level.

Density Functional Theory (DFT) Studies on Molecular Geometry, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. DFT methods, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), are frequently used to investigate pyridine (B92270) derivatives. These studies typically yield optimized molecular geometries, including bond lengths and angles, as well as harmonic vibrational frequencies which can be compared with experimental spectroscopic data. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity, are also commonly calculated.

However, a specific search for DFT studies on this compound did not yield any published research. Therefore, no data tables of its molecular geometry, vibrational frequencies, or electronic properties are available in the current scientific literature.

Ab Initio Methods for High-Accuracy Geometry Optimization and Spectroscopic Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, with basis sets like the correlation-consistent cc-pVTZ, offer a higher level of theory for more accurate predictions of molecular geometries and spectroscopic parameters. These methods are often employed to benchmark results from DFT calculations and to provide highly reliable data where experimental results are unavailable.

Despite the power of these methods, no specific ab initio calculations for this compound have been reported in publicly accessible research. Consequently, high-accuracy geometry optimization data and spectroscopic predictions from these methods are not available for this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach to elucidate the mechanisms of chemical reactions, providing detailed information about the transition states and energy landscapes of reaction pathways.

Transition State Analysis for Reaction Pathways

For any chemical reaction involving this compound, computational methods could be used to identify the transition state structures. The analysis of these structures provides critical insights into the bond-forming and bond-breaking processes that occur during the reaction. Techniques such as intrinsic reaction coordinate (IRC) calculations are used to confirm that a located transition state connects the reactants and products.

A review of the literature indicates that no studies have been published that computationally analyze the transition states for reactions involving this compound.

Determination of Energetic Profiles and Kinetic Parameters

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energetic profile of a reaction can be constructed. This profile is essential for understanding the feasibility and kinetics of a reaction. From these energetic profiles, key kinetic parameters such as activation energies can be derived, which in turn allows for the prediction of reaction rates.

There are currently no published studies detailing the energetic profiles or kinetic parameters for any reactions involving this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are instrumental in the identification and characterization of new compounds.

While computational methods are routinely used to predict the spectroscopic parameters of novel pyridine derivatives, a specific search for such predictions for this compound yielded no results. Therefore, there are no computationally predicted spectroscopic data to report for this compound.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations are instrumental in assigning experimental spectra and understanding the electronic factors that govern chemical shifts (δ) and spin-spin coupling constants (J).

Research Findings: Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the NMR parameters of fluorinated organic molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Calculations are typically performed using functionals such as B3LYP or BHandHLYP with various basis sets (e.g., 6-311++G(3df,2p), aug-cc-pVTZ) to achieve a balance between accuracy and computational cost. nih.gov Solvation models, such as the Polarizable Continuum Model (PCM), are often included to simulate the influence of a solvent, which can be crucial for accurate predictions. nih.gov

For fluoropyridine derivatives, theoretical calculations show that the Fermi contact term is the primary mechanism governing the magnitude of proton-fluorine coupling constants (nJHF). nih.gov An analysis of localized molecular orbital (LMO) contributions can reveal specific electronic interactions, such as the influence of the nitrogen lone pair, which can have significant and sometimes counterintuitive effects on the magnitude of coupling constants across the pyridine ring. nih.gov For instance, in some fluorinated nitrogen heterocycles, long-range couplings like 5JHF have been observed to be larger than short-range couplings such as 3JHF due to the delocalization effects of the nitrogen lone pair. nih.gov

The following table illustrates the typical accuracy of DFT calculations for predicting 13C NMR chemical shifts for a related fluorinated compound by comparing calculated values to experimental data. A similar approach would be applied to this compound.

Calculation MethodMolecule FragmentCalculated δ (ppm)Experimental δ (ppm)
GIAO-MP2/tzp/dz2-Fluoropyridine (B1216828) C2164.4163.1
GIAO-MP2/tzp/dz2-Fluoropyridine C3113.6110.2
GIAO-MP2/tzp/dz2-Fluoropyridine C4149.7142.1
GIAO-MP2/tzp/dz2-Fluoropyridine C5125.4123.5
GIAO-MP2/tzp/dz2-Fluoropyridine C6149.3149.8

Simulation of Vibrational, Rotational, and Electronic Spectra

Computational simulations are essential for the interpretation of complex vibrational, rotational, and electronic spectra. By calculating the frequencies and intensities of spectral transitions, researchers can assign experimental features to specific molecular motions or electronic excitations. arxiv.org

Vibrational Spectra (IR and Raman): The simulation of infrared (IR) and Raman spectra for molecules like this compound is routinely performed using DFT calculations, often with the B3LYP functional and basis sets such as 6-31G(d) or 6-311++G(d,p). conferenceworld.innih.gov These calculations begin with a geometry optimization to find the molecule's lowest energy structure. nih.gov Subsequently, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov

For this compound, theoretical spectra would be characterized by specific vibrational modes. Key modes would include the C-F stretching vibration, typically observed in the 1230-1250 cm-1 region for 2-fluoropyridines. conferenceworld.in The various C-H and C-C stretching and bending modes of the ethyl group and the pyridine ring would also be predicted. nih.gov Comparing the calculated vibrational structure to that of parent molecules like pyridine, 2-fluoropyridine, and 3-ethylpyridine (B110496) allows for a detailed assignment of how substitution influences the vibrational modes. conferenceworld.innih.gov

Vibrational ModeTypical Calculated Wavenumber (cm-1)Associated Fragment
C-F Stretch~12472-Fluoropyridine
Ring Breathing~992Pyridine Ring
CH3 Asymmetric Stretch~2980Ethyl Group
CH2 Scissoring~1460Ethyl Group
C-C In-plane Bend~1030Pyridine Ring

Note: Wavenumbers are based on data for 2-fluoropyridine and 3-ethylpyridine to illustrate expected values. conferenceworld.innih.gov

Rotational Spectra (Microwave): Microwave spectroscopy provides highly precise information about the moments of inertia of a molecule, from which its three-dimensional structure can be determined with great accuracy. nih.gov Computational chemistry, particularly using ab initio methods like Møller-Plesset perturbation theory (MP2), is used to predict the rotational constants (A, B, C) of a molecule prior to experimental investigation. researchgate.netnih.gov These theoretical predictions are crucial for guiding the search for and assignment of transitions in the experimental rotational spectrum. nih.gov For this compound, calculations would predict the rotational constants for the parent molecule and its isotopologues (e.g., 13C, 15N), which are necessary for a complete structural determination. researchgate.net

Electronic Spectra (UV-Vis): The electronic absorption spectra of molecules can be simulated using methods like Time-Dependent Density Functional Theory (TD-DFT) or other advanced computational techniques. mdpi.com These calculations predict the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com For a molecule like this compound, simulations would identify the energies and intensities of π→π* and n→π* transitions characteristic of aromatic systems, providing insight into its photochemical properties. mdpi.com

Intermolecular Interactions and Non-Covalent Bonding Phenomena (e.g., Halogen Bonding)

Non-covalent interactions are the dominant forces that govern the condensed-phase behavior of molecules, including their crystal packing, solvation, and binding to biological targets. wikipedia.org These interactions, though weaker than covalent bonds, are critical in chemistry and biology. wikipedia.orglibretexts.org For this compound, the key non-covalent interactions include hydrogen bonding, halogen bonding, and van der Waals forces.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile such as a lone pair on a nitrogen or oxygen atom. wikipedia.org This electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov

However, in the case of 2-fluoropyridine derivatives, the fluorine atom is often considered "halogen bond passive." researchgate.net Due to fluorine's high electronegativity and the electronic environment of the pyridine ring, the σ-hole on the fluorine atom at the C2 position is typically not positive enough to form strong halogen bonds. researchgate.net Studies on 2,5-dihalopyridine-copper(I) complexes have shown that while other halogens at the C2 position (Cl, Br, I) participate in halogen bonding, the C2-fluorine does not. researchgate.net Therefore, this compound is not expected to be a strong halogen bond donor through its fluorine atom.

Hydrogen Bonding and Other Interactions: While the fluorine atom is a poor halogen bond donor, the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. Computational and experimental studies on the 2-fluoropyridine-water complex have shown that the most stable structure involves a primary O-H···N hydrogen bond. researchgate.net This is supplemented by a weaker C-H···O interaction, where the water molecule also acts as a proton acceptor. researchgate.net It is expected that this compound would engage in similar strong hydrogen bonding interactions with proton donors via its pyridine nitrogen.

In Silico Studies for Structure-Reactivity Relationships and Ligand-Target Interactions (Methodological Applications)

In silico methods are indispensable in modern chemistry for predicting the reactivity of molecules and for screening their potential as ligands for biological targets, such as proteins and enzymes. These computational approaches accelerate research and reduce the costs associated with experimental screening. mdpi.com

Structure-Reactivity Relationships: The reactivity of this compound can be explored by calculating fundamental electronic properties. A molecular electrostatic potential (MEP) map, for example, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, the nitrogen lone pair would be the most electron-rich site, predicting its role as a base or nucleophile. Frontier Molecular Orbital (FMO) theory, involving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict the outcomes of chemical reactions and assess kinetic stability.

Ligand-Target Interactions: The potential of this compound as a drug candidate or a biological probe can be assessed using molecular docking simulations. physchemres.org Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the binding affinity. physchemres.org

The methodology involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking: Using software to explore various binding poses of the ligand within the protein's binding site.

Scoring: Evaluating each pose using a scoring function that approximates the free energy of binding. Lower scores typically indicate better binding affinity. physchemres.org

Analysis: Examining the best-scoring poses to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts, that stabilize the ligand-protein complex. physchemres.org

The presence of fluorine in ligands can significantly impact binding affinity through various mechanisms, including the modulation of local polarity and the disruption of water networks in the binding site. nih.gov Computational models are essential for understanding these subtle but important effects. nih.gov Such in silico screening allows for the rapid evaluation of large libraries of compounds against specific biological targets, identifying promising candidates for further experimental validation. mdpi.comnih.gov

Advanced Applications and Research Frontiers for 3 Ethyl 2 Fluoropyridine Derivatives in Organic Synthesis

Development of Novel Synthetic Reagents and Catalysts

The development of recoverable and reusable reagents and catalysts is a key focus in sustainable chemistry. In this context, derivatives of 2-fluoropyridine (B1216828) have been engineered to serve as recyclable synthetic reagents. A notable example is a 4-substituted 2-fluoropyridine derivative designed for the storage and delivery of the highly electrophilic 1,1-bis(triflyl)ethylene. jst.go.jp This zwitterionic pyridinium (B92312) reagent releases the reactive ethylene (B1197577) species upon dissolution, and the resulting 4-substituted 2-fluoropyridine by-product can be efficiently recovered and reused. jst.go.jp

The recovery of the fluoropyridine derivative is facilitated by a perfluoroalkyl group attached to the 4-position of the pyridine (B92270) ring via a non-fluorinated hydrocarbon spacer. jst.go.jp This structural feature allows for versatile separation techniques, including distillation, organic solvent extraction, and fluorous solid-phase extraction (FSPE), leading to excellent recovery rates. jst.go.jp The recovered fluoropyridine can then be reused to synthesize the zwitterionic reagent, demonstrating a circular and more sustainable chemical process.

Table 1: Recovery and Reusability of a 4-Substituted 2-Fluoropyridine Derivative
Reaction SolventSeparation MethodRecovery Yield of 2-Fluoropyridine DerivativeReference
1,1,1,3,3,3-Hexafluoroisopropyl alcohol (HFIP)Fluorous Solid-Phase Extraction (FSPE)Excellent jst.go.jp
-Distillation of ProductsEffective jst.go.jp
-Organic Solvent ExtractionEffective jst.go.jp

Design and Synthesis of Functional Molecules and Materials

The unique properties of the C-F bond and the pyridine ring make fluoropyridine derivatives, such as 3-Ethyl-2-fluoropyridine, attractive building blocks for the design and synthesis of functional molecules and materials. Perfluoropyridine (PFPy), for instance, is a highly reactive compound that readily undergoes nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for creating complex fluorinated networks and polymers. mdpi.comnih.gov

These fluorinated materials exhibit a range of desirable properties, including enhanced thermal stability, chemical resistance, and hydrophobicity. mdpi.com By incorporating PFPy into polymer backbones, researchers have developed fluoropolymers with enhanced structural and oxidative stability, as well as low glass transition temperatures, making them suitable for applications in the aerospace industry. mdpi.com The synthetic versatility of fluoropyridines allows for the creation of a diverse range of materials, from linear polymers to cross-linked networks, with tunable properties for specialized applications in coatings, medical devices, and more. mdpi.comrsc.org

Table 2: Properties and Applications of Fluoropyridine-Based Materials
Material TypeKey PropertiesPotential ApplicationsReference
FluoropolymersEnhanced thermal and oxidative stability, low glass transition temperature, hydrophobicityAerospace industry, advanced coatings, medical devices mdpi.com
Fluorinated NetworksHigh mechanical durability, morphological diversityStructural components, specialized surfaces mdpi.comrsc.org
Semi-fluorinated PolymersDepolymerizable for chemical recycling, tunable glass transition temperaturesSustainable functional materials rsc.org

Precursors for Radiolabeled Compounds

The development of radiotracers for positron emission tomography (PET) is a critical area of medical research, and fluorine-18 (B77423) is a preferred radionuclide due to its favorable decay characteristics. benthamdirect.comnih.govnih.gov 2-Fluoropyridine derivatives, including analogues of this compound, are valuable precursors for the synthesis of ¹⁸F-labeled compounds. benthamdirect.comnih.govnih.gov The most efficient method for introducing ¹⁸F into a pyridine ring is through nucleophilic heteroaromatic substitution at the ortho-position. benthamdirect.comnih.gov

This radiofluorination is typically achieved by reacting a precursor bearing a good leaving group, such as a nitro or trimethylammonium group, at the 2-position with no-carrier-added [¹⁸F]fluoride. benthamdirect.comnih.gov The reaction is often performed in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures or with microwave irradiation, leading to high radiochemical yields in short reaction times. benthamdirect.comnih.gov This methodology has been successfully applied to the synthesis of a variety of ¹⁸F-labeled radiotracers for PET imaging. acs.orgnih.gov

Table 3: Synthesis of ¹⁸F-Labeled Fluoropyridines for PET Imaging
Precursor TypeLeaving GroupTypical Reaction ConditionsRadiochemical YieldReference
2-Substituted PyridineNitro (-NO₂)K[¹⁸F]F-K₂₂₂, DMSO, 120-150°C or microwaveHigh benthamdirect.comnih.govacs.org
2-Substituted PyridineTrimethylammonium (-N(CH₃)₃⁺)K[¹⁸F]F-K₂₂₂, DMSO, 120-150°C or microwaveHigh benthamdirect.comnih.govacs.org
Acetylene-bearing 2-trimethylammoniumpyridinylTrimethylammonium (-N(CH₃)₃⁺)Nucleophilic heteroaromatic [¹⁸F]fluorinationEfficient nih.gov

Strategic Scaffold for the Synthesis of Complex Molecular Architectures

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The 7-azaindole (B17877) scaffold, in particular, is a privileged structure in medicinal chemistry. Synthetic strategies to access this important core often rely on the cyclization of appropriately substituted pyridine derivatives. While direct use of this compound as a starting material for 7-azaindoles is not extensively documented in readily available literature, the general principles of azaindole synthesis from pyridine precursors are well-established.

These syntheses often involve the construction of the pyrrole (B145914) ring onto a pre-existing pyridine ring. For instance, transition-metal-catalyzed cross-coupling reactions can be employed to introduce substituents at the 2- and 3-positions of the pyridine ring, which can then undergo cyclization to form the 7-azaindole core. The fluorine atom in a 2-fluoropyridine derivative can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities that can participate in subsequent cyclization steps. rsc.orgresearchgate.net

Exploration of Derivatives for Potential Biological Applications

The incorporation of a fluoropyridine moiety into a molecule can significantly impact its biological activity. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the pyridine ring can engage in key binding interactions with biological targets. The synthetic strategy and design of novel bioactive molecules based on the this compound scaffold are of considerable interest.

The 2-fluoropyridine unit can be readily functionalized through nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the 2-position. nih.govacs.org This late-stage functionalization approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. By combining C-H fluorination with subsequent SNAr reactions, complex and diverse libraries of pyridine derivatives can be synthesized from readily available starting materials. nih.govacs.org The design of these molecules often involves mimicking the structure of known bioactive compounds or introducing the fluoropyridine moiety as a bioisosteric replacement for other functional groups to improve pharmacological properties.

Green Chemistry Approaches and Sustainable Synthesis of Fluoropyridines

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. For the synthesis of fluoropyridines, several greener approaches have been developed to replace traditional methods that often rely on harsh reagents and solvents. nih.govresearchgate.net

These sustainable methods include the use of multicomponent reactions, green catalysts, environmentally benign solvents, and solvent-free conditions. nih.govresearchgate.net For example, one-pot multicomponent reactions for the synthesis of fluorinated 2-aminopyridines have been developed, which offer high atom economy and reduce the number of synthetic steps and purification procedures. rsc.org Additionally, the use of recyclable catalysts and microwave-assisted synthesis can lead to shorter reaction times, reduced energy consumption, and higher yields. nih.govresearchgate.net The development of solvent-free fluorination processes further enhances the sustainability of 2-fluoropyridine synthesis by eliminating the need for solvent recovery and recycling. google.com

Table 4: Green Chemistry Approaches for the Synthesis of Pyridine Derivatives
Green Chemistry ApproachAdvantagesReference
Multicomponent One-Pot ReactionsHigh atom economy, reduced synthetic steps, simplified purification nih.govrsc.org
Green CatalystsReduced waste, potential for recyclability, milder reaction conditions nih.govresearchgate.net
Environmentally Friendly SolventsReduced toxicity and environmental impact nih.gov
Solvent-Free SynthesisEliminates solvent use, recovery, and recycling google.commdpi.com
Microwave-Assisted SynthesisShorter reaction times, reduced energy consumption, often higher yields nih.govmdpi.com
Ultrasonic ProductionEnhanced reaction rates nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Ethyl-2-fluoropyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and alkylation of pyridine derivatives. For fluorinated pyridines, nucleophilic aromatic substitution (SNAr) using KF or CsF under anhydrous conditions is common. For alkylation, Grignard reagents or cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the ethyl group. Optimization includes temperature control (80–120°C), solvent selection (DMF, THF), and catalyst screening (e.g., Pd-based catalysts for coupling reactions). Characterization via NMR (¹H/¹³C/¹⁹F) and GC-MS ensures purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹⁹F NMR : Fluorine chemical shifts are highly sensitive to electronic environments. The 2-fluorine substituent in pyridine typically resonates at δ ~-60 to -70 ppm, distinct from 3- or 4-fluoro isomers.
  • IR/Raman : C-F stretching vibrations (1000–1100 cm⁻¹) and ethyl group C-H stretches (2850–2960 cm⁻¹) provide structural fingerprints.
  • X-ray crystallography : Resolves spatial arrangements of ethyl and fluorine substituents, critical for confirming regiochemistry .

Q. What are the key thermodynamic properties (e.g., melting point, solubility) of this compound, and how do they influence experimental design?

  • Methodological Answer : Physical properties (e.g., melting point ~-62°C, boiling point ~114°C) are derived from CRC Handbook data for fluoropyridines. Solubility in polar solvents (e.g., ethanol, acetonitrile) versus non-polar solvents (e.g., hexane) guides solvent selection for reactions or crystallography. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability .

Advanced Research Questions

Q. How does the electronic effect of the 2-fluoro and 3-ethyl substituents influence reactivity in metal coordination or catalytic applications?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances Lewis acidity at the pyridine nitrogen, favoring coordination with transition metals (e.g., Cu(II), Pd). The ethyl group introduces steric bulk, affecting ligand geometry. Magnetic susceptibility and EPR studies (e.g., for Cu(II) complexes) reveal changes in d-orbital splitting and redox behavior. Computational DFT models predict binding energies and orbital interactions .

Q. What strategies resolve contradictions in spectral or biological activity data for this compound derivatives?

  • Methodological Answer :

  • Iterative analysis : Compare NMR/IR data across multiple batches to rule out impurities.
  • Cross-validation : Use orthogonal techniques (e.g., X-ray for structural confirmation, HPLC for purity).
  • Biological assays : Replicate studies under controlled conditions (e.g., enzyme inhibition assays with standardized IC50 protocols). Statistical tools (e.g., ANOVA) identify outliers .

Q. How can this compound serve as a precursor for fluorinated Fsp³-rich fragments in drug discovery?

  • Methodological Answer : Functionalize the pyridine core via:

  • Substitution reactions : Introduce azido or thiocyanato groups using NaN₃ or KSCN.
  • Cross-coupling : Attach boronic acids or heterocycles via Pd-catalyzed reactions.
  • Biological evaluation : Screen derivatives for target binding (e.g., kinase assays) and ADMET properties. Fragment-based drug design (FBDD) leverages its high Fsp³ content for improved solubility .

Q. What are the challenges in characterizing reaction intermediates of this compound under dynamic conditions (e.g., photolysis, catalysis)?

  • Methodological Answer :

  • In-situ monitoring : Use stopped-flow NMR or FT-IR to capture transient species.
  • Mass spectrometry : High-resolution MS (HRMS) identifies intermediates via exact mass matching.
  • Theoretical modeling : DFT calculations predict plausible intermediates and transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.